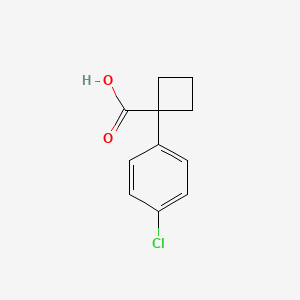

1-(4-Chlorophenyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSRHOKREWGGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198961 |

Source

|

| Record name | 1-(p-Chlorophenyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50921-39-6 |

Source

|

| Record name | 1-(4-Chlorophenyl)cyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50921-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chlorophenyl)cyclobutanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050921396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Chlorophenyl)cyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-chlorophenyl)cyclobutanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GK4W39WDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, synthesis, and detailed structural characterization through spectroscopic methods. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics, offering insights into the nuanced structural features that may influence its biological activity.

Introduction: Unveiling a Scaffold of Interest

This compound, with the chemical formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol , presents a unique structural scaffold that combines a substituted aromatic ring with a strained cyclobutane moiety.[1][2][3][4] This combination of a rigid cycloalkane and a decorated phenyl group offers a three-dimensional architecture that can be strategically exploited in the design of small molecule inhibitors and other therapeutic agents. The presence of the chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule, potentially enhancing its binding affinity and metabolic stability. Understanding the precise molecular geometry and electronic distribution of this compound is paramount for predicting its interactions with biological targets and for guiding further derivatization efforts.

Physicochemical Properties: A Quantitative Overview

A foundational understanding of a molecule's physicochemical properties is critical for its application in drug development, influencing aspects from solubility and permeability to formulation and administration.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1][2][4] |

| Molecular Weight | 210.66 g/mol | [1][2][4] |

| Melting Point | 80-90 °C | [1] |

| Boiling Point (est.) | 302.49 °C | [1] |

| IUPAC Name | 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid | [5][6] |

| Canonical SMILES | O=C(O)C1(c2ccc(Cl)cc2)CCC1 | [5][7] |

| InChIKey | XYSRHOKREWGGFE-UHFFFAOYSA-N | [5][7] |

Synthesis Pathway: From Nitrile to Carboxylic Acid

The primary synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 1-(4-chlorophenyl)cyclobutane nitrile.[8] This robust and efficient method provides a high yield of the desired carboxylic acid.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines the hydrolysis of 1-(4-chlorophenyl)cyclobutane nitrile:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)cyclobutane nitrile (5 g), ethylene glycol (60 ml), and a 40% w/w aqueous solution of potassium hydroxide (80 ml).[8]

-

Reflux: Heat the mixture to reflux under an inert argon atmosphere for 18 hours. The elevated temperature and strong basic conditions facilitate the complete hydrolysis of the nitrile group to a carboxylate salt.[8]

-

Work-up: After cooling the reaction mixture to room temperature, pour it into ice water. This step quenches the reaction and dissolves the potassium salt of the product.

-

Extraction: Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-polar impurities.[8]

-

Acidification and Precipitation: Carefully acidify the aqueous layer with a suitable acid (e.g., concentrated HCl) until the solution becomes acidic. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution as a solid.[8]

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water to remove any remaining salts, and dry it. For further purification, the crude product can be recrystallized from petroleum ether (b.p. 40°-60°) to yield the final product as white needles with a reported yield of 82%.[8]

Caption: Synthetic route to this compound.

Structural Elucidation: Spectroscopic and Crystallographic Insights

A detailed understanding of the three-dimensional structure and electronic properties of this compound is crucial for its rational application in drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. While specific, high-resolution spectra for this compound are not publicly available in comprehensive detail, we can predict the expected signals based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, likely in the range of 7.0-7.5 ppm. The protons of the cyclobutane ring will appear further upfield, typically between 1.8 and 2.8 ppm, with their multiplicity depending on the coupling with neighboring protons. The acidic proton of the carboxylic acid group will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but generally appears downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[9] We anticipate signals for the quaternary carbon of the cyclobutane ring attached to the phenyl group, the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm), the carbons of the chlorophenyl ring, and the methylene carbons of the cyclobutane ring.

X-ray Crystallography: The Gold Standard for 3D Structure

While a crystal structure for this compound is not currently available in the public domain, X-ray crystallography would provide the most definitive three-dimensional model of the molecule. Such a study would reveal precise bond lengths, bond angles, and the conformation of the cyclobutane ring, which is known to adopt a puckered conformation to relieve ring strain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid moiety, that govern the crystal packing. Insights from the crystal structure of the related compound, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, suggest that the chlorophenyl group can adopt various orientations relative to the cycloalkane ring, and that hydrogen bonding plays a crucial role in the formation of supramolecular structures.[10]

Caption: 2D representation of the molecular structure.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents. The carboxylic acid group can serve as a key interaction point with biological targets, such as enzymes and receptors, through hydrogen bonding and ionic interactions. The chlorophenyl group can engage in hydrophobic and van der Waals interactions, and its substitution pattern can be modified to fine-tune binding affinity and selectivity. The rigid cyclobutane scaffold helps to position these functional groups in a defined orientation, which can be advantageous for optimizing ligand-receptor interactions.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its well-defined synthesis and intriguing structural characteristics provide a solid foundation for further exploration. While spectroscopic data provide valuable insights into its molecular structure, a definitive three-dimensional model from X-ray crystallography would be highly beneficial for advancing its application in structure-based drug design. This technical guide has consolidated the current knowledge on this compound, offering a valuable resource for researchers aiming to leverage its unique properties in the pursuit of novel therapeutics.

References

-

PrepChem.com. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Available from: [Link]

-

PubChem. Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate. Available from: [Link]

-

ATB. 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray. Available from: [Link]

-

Crysdot LLC. This compound. Available from: [Link]

-

Arctom. CAS NO. 50921-39-6 | this compound. Available from: [Link]

-

Oakwood Chemical. 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid. Available from: [Link]

-

NIST WebBook. 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. Available from: [Link]

-

InfochemsDB. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECarboxylic ACID SYNTHESIS. Available from: [Link]

-

Du, C.-J., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 543-545. Available from: [Link]

-

CAS Common Chemistry. This compound. Available from: [Link]

-

GSRS. 1-(P-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]

-

SpectraBase. 1-(p-chlorophenyl)cyclobutanecarboxylic acid. Available from: [Link]

-

PubChem. 1-Aminocyclobutanecarboxylic acid. Available from: [Link]

-

PubChem. Cyclobutanecarboxylic acid. Available from: [Link]

-

Semantic Scholar. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Available from: [Link]

Sources

- 1. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID CAS#: 50921-39-6 [m.chemicalbook.com]

- 2. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6 [chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid [oakwoodchemical.com]

- 5. 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. This compound 95% | CAS: 50921-39-6 | AChemBlock [achemblock.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. prepchem.com [prepchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

This guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Significance

This compound, with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol , is a disubstituted cyclobutane derivative.[1][2] The rigid cyclobutane scaffold imparts unique conformational constraints, making it a desirable moiety in the design of bioactive molecules. The presence of the 4-chlorophenyl group provides a handle for further functionalization and influences the compound's lipophilicity and electronic properties, which are critical parameters in drug design. This guide will detail two primary synthetic routes to this compound and the analytical techniques essential for its structural confirmation and purity assessment.

Synthetic Methodologies

The synthesis of this compound can be approached through several pathways. Here, we focus on two robust and well-established methods: the hydrolysis of a nitrile precursor and the malonic ester synthesis. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Hydrolysis of 1-(4-Chlorophenyl)cyclobutane Nitrile

This is a direct and often high-yielding method, contingent on the availability of the corresponding nitrile. The core of this synthesis is the conversion of the nitrile group to a carboxylic acid.

Causality of Experimental Choices:

The use of a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol is crucial for driving the hydrolysis of the sterically hindered tertiary nitrile to completion. The prolonged reflux period ensures that the intermediate amide is fully hydrolyzed to the carboxylate salt. An inert atmosphere (argon) is recommended to prevent any potential side reactions at elevated temperatures. Acidification of the cooled reaction mixture protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution, allowing for easy isolation.

Experimental Protocol:

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(4-chlorophenyl)cyclobutane nitrile (5 g), ethylene glycol (60 ml), and a 40% w/w aqueous solution of potassium hydroxide (80 ml).

-

Step 2: Reflux: Heat the mixture to reflux under an argon atmosphere for 18 hours.

-

Step 3: Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic impurities.

-

Step 4: Precipitation: Carefully acidify the aqueous layer with a suitable acid (e.g., concentrated HCl) until the solution is acidic. The this compound will precipitate as a solid.

-

Step 5: Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. For further purification, recrystallize the crude product from petroleum ether (b.p. 40°-60°) to yield the final product as white needles.[3]

Expected Yield: 82%

Diagram of the Nitrile Hydrolysis Workflow:

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Synthesis via Malonic Ester Pathway

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[4][5][6] This route involves the formation of the cyclobutane ring through intramolecular cyclization.

Causality of Experimental Choices:

This synthesis leverages the acidity of the α-hydrogens of diethyl malonate. A strong base like sodium ethoxide is used to deprotonate the diethyl malonate, forming a nucleophilic enolate.[6] The choice of ethoxide as the base prevents transesterification with the ethyl esters. The subsequent reaction with 1-bromo-3-chloropropane allows for the initial alkylation. A second equivalent of base is then used to effect an intramolecular S(_N)2 reaction, forming the cyclobutane ring. Finally, saponification of the esters followed by acidification and decarboxylation yields the target carboxylic acid. The 4-chlorophenyl group would be introduced prior to the cyclization, for instance by arylating the malonic ester, though a more common approach for this specific target would be to start with a precursor already containing the aryl group. For the purpose of this guide, we will outline the general approach to forming a substituted cyclobutanecarboxylic acid.

Experimental Protocol (General Approach):

-

Step 1: Enolate Formation: Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this, add diethyl malonate dropwise at a controlled temperature.

-

Step 2: Alkylation: Add an appropriate alkylating agent, such as 1-(4-chlorophenyl)-1-bromoethane (this is a hypothetical starting material for this specific case, illustrating the principle), to the solution of the malonate enolate.

-

Step 3: Cyclization: After the initial alkylation, add a second equivalent of a suitable dihaloalkane like 1,3-dibromopropane and a strong base to facilitate the intramolecular cyclization.

-

Step 4: Saponification: Heat the resulting cyclized diester under reflux with a solution of sodium hydroxide to hydrolyze the ester groups to a dicarboxylate salt.

-

Step 5: Acidification and Decarboxylation: Acidify the reaction mixture to form the dicarboxylic acid. Upon heating, this intermediate will readily decarboxylate to yield this compound.[7]

Diagram of the Malonic Ester Synthesis Logic:

Caption: Logical flow of the malonic ester synthesis for 1-arylcyclobutanecarboxylic acids.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1][2] |

| Molecular Weight | 210.66 g/mol | [1][2] |

| Melting Point | 80-90 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| CAS Number | 50921-39-6 | [1][2] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are informative.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclobutane ring. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.5 ppm, characteristic of a para-substituted benzene ring. The cyclobutane protons will exhibit more complex splitting patterns in the aliphatic region (δ 1.8-2.8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl carbon (δ > 175 ppm), the quaternary carbon of the cyclobutane ring attached to the phenyl group, the aromatic carbons (with the carbon attached to chlorine showing a characteristic chemical shift), and the methylene carbons of the cyclobutane ring.

Representative NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | >10 | br s | -COOH |

| ¹H | ~7.3-7.5 | m | Aromatic CH |

| ¹H | ~2.0-2.8 | m | Cyclobutane CH₂ |

| ¹³C | >175 | s | C=O |

| ¹³C | ~140-145 | s | Aromatic C-Cl |

| ¹³C | ~128-135 | s | Aromatic CH |

| ¹³C | ~50-55 | s | Quaternary Cyclobutane C |

| ¹³C | ~30-35 | s | Cyclobutane CH₂ |

| ¹³C | ~15-20 | s | Cyclobutane CH₂ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used.[8]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, broad band |

| ~1700 | C=O | Carboxylic acid, strong absorption |

| ~1600, ~1490 | C=C | Aromatic ring stretching |

| ~830 | C-H | para-disubstituted benzene ring, out-of-plane bending |

| ~1090 | C-Cl | Aryl chloride stretch |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

Expected Fragmentation Pattern:

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z 210/212, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[9][10] Fragmentation of the cyclobutane ring and the chlorophenyl moiety will also contribute to the overall spectrum.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The methodologies and analytical data presented herein are based on established chemical principles and serve as a valuable resource for scientists engaged in organic synthesis and drug discovery. The choice of synthetic route will depend on project-specific constraints, while the characterization techniques described are essential for ensuring the quality and identity of the final product.

References

- PrepChem. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid.

- BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules.

- ChemicalBook. (2023). 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID.

- ATB (Automated Topology Builder). (n.d.). 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray.

- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943).

- NIST. (n.d.). 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid. In NIST Chemistry WebBook.

- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.

- Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application.

- Chemguide. (n.d.). hydrolysis of nitriles.

- Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II.

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- Wiley SpectraBase. (n.d.). 1-(p-chlorophenyl)cyclobutanecarboxylic acid.

- CAS Common Chemistry. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 1-(4-chlorophenyl)-1-cyclobutane-carboxylic acid.

- PubChem. (n.d.). This compound.

- ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- ResearchGate. (2020). FTIR spectrum of layer 4.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chemistry LibreTexts. (2023).

- YouTube. (2023).

- Wikipedia. (n.d.). Malonic ester synthesis.

- YouTube. (2024). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.

- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.

- MDPI. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.

- ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)

Sources

- 1. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid Derivatives: A Focused Exploration of Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 1-(4-Chlorophenyl)cyclobutanecarboxylic acid and its derivatives, with a specific focus on their hypothesized role as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). Drawing upon established principles of medicinal chemistry and citing current research on PPAR agonists, this document outlines the scientific rationale for investigating these compounds as potential therapeutic agents for metabolic disorders. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate the biological activity of this chemical series, from initial screening to mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic diseases such as type 2 diabetes, obesity, and dyslipidemia.

Introduction: The Emerging Potential of Novel Carboxylic Acid Derivatives in Metabolic Disease

The global prevalence of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), necessitates the continued exploration of novel chemical scaffolds for therapeutic intervention. Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical regulators of glucose and lipid metabolism, making them attractive targets for drug discovery.[1][2] The PPAR family consists of three main isoforms—PPARα, PPARγ, and PPARδ (also known as PPARβ)—each with distinct tissue distribution and physiological roles.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and is the target of fibrate drugs.[3]

-

PPARγ: Highly expressed in adipose tissue, where it plays a crucial role in adipogenesis, lipid storage, and insulin sensitization. Thiazolidinediones (TZDs), a class of insulin-sensitizing drugs, are potent PPARγ agonists.[3]

-

PPARδ: Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

The archetypal pharmacophore for many PPAR agonists consists of a carboxylic acid head group, a linker, and a hydrophobic tail. The this compound scaffold embodies these essential features, presenting a compelling starting point for the design of novel PPAR modulators. The 4-chlorophenyl group provides a well-defined hydrophobic moiety, while the cyclobutane ring offers a rigid linker that can be further functionalized. The carboxylic acid is a key feature for interaction with the ligand-binding domain of PPARs. This guide will delve into the scientific rationale for exploring this chemical series as PPAR modulators and provide the necessary experimental framework for their evaluation. A recent patent describing cyclobutane-containing carboxylic acids as GPR120 modulators for diabetes further strengthens the potential of this scaffold in metabolic disease research.[4]

Scientific Rationale and Mechanistic Hypothesis: Targeting PPARs

The central hypothesis of this guide is that this compound derivatives can act as modulators of PPAR activity. This is based on the well-established structure-activity relationships (SAR) of known PPAR agonists. The carboxylic acid moiety is crucial for forming key hydrogen bond interactions within the PPAR ligand-binding domain (LBD). The 4-chlorophenyl group is expected to occupy a hydrophobic pocket within the LBD, contributing to binding affinity and selectivity.

The derivatization of the core scaffold provides an opportunity to fine-tune the activity and selectivity towards different PPAR isoforms. For instance, modifications to the cyclobutane ring or the phenyl group could influence the interaction with specific amino acid residues in the LBD, potentially leading to the development of selective PPARα, PPARγ, or dual/pan-agonists.

dot graph TD{ subgraph "Signaling Pathway" A[this compound derivative] --> B{PPAR}; B --> C{RXR}; subgraph "Nucleus" D[PPAR/RXR Heterodimer]; E[PPRE]; F[Target Gene Transcription]; G[mRNA]; H[Protein Synthesis]; end C --> D; D --> E; E --> F; F --> G; G --> H; H --> I[Metabolic Effects]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: Proposed mechanism of action for this compound derivatives as PPAR modulators.

Experimental Workflows for Biological Evaluation

A tiered approach is recommended for the comprehensive biological evaluation of a library of this compound derivatives. This workflow progresses from high-throughput primary screening to more detailed mechanistic and cellular assays.

dot graph TD{ subgraph "Experimental Workflow" A[Synthesis of Derivatives] --> B[Primary Screening: PPAR Transactivation Assay]; B --> C{Hit Identification}; C --> D[Secondary Assay: Competitive Binding Assay]; D --> E[Cellular Assays: Adipocyte Differentiation & Glucose Uptake]; E --> F[Lead Optimization]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#5F6368,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }

Caption: A tiered experimental workflow for the evaluation of this compound derivatives.

Primary Screening: PPAR Transactivation Luciferase Reporter Assay

This cell-based assay is the cornerstone for initial screening to identify compounds that can activate PPARs. The principle involves a reporter gene (luciferase) under the control of a promoter containing PPAR response elements (PPREs).

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Seed cells into 96-well plates at an appropriate density.

-

Co-transfect the cells with a PPAR expression plasmid (for PPARα, γ, or δ) and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A Renilla luciferase plasmid should be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and known PPAR agonists (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ) in serum-free DMEM.

-

After 24 hours of transfection, replace the medium with the compound-containing medium.

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation relative to the vehicle control (e.g., DMSO).

-

Determine the EC50 values for active compounds by fitting the dose-response data to a sigmoidal curve.

-

Secondary Assay: TR-FRET Competitive Binding Assay

This in vitro assay confirms the direct binding of hit compounds to the PPAR ligand-binding domain (LBD) and determines their binding affinity.

Protocol:

-

Assay Setup:

-

Use a commercially available Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay kit for the desired PPAR isoform (e.g., LanthaScreen™ TR-FRET PPARα Competitive Binding Assay).[6][7]

-

The assay typically includes a terbium-labeled anti-GST antibody, a GST-tagged PPAR-LBD, and a fluorescently labeled PPAR ligand (tracer).

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compounds and a known unlabeled PPAR ligand.

-

In a 384-well plate, incubate the test compounds with the PPAR-LBD, the terbium-labeled antibody, and the fluorescent tracer.

-

-

TR-FRET Measurement:

-

After incubation, measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. The signal is generated when the terbium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the LBD.

-

-

Data Analysis:

-

A decrease in the TR-FRET signal indicates that the test compound is competing with the fluorescent tracer for binding to the PPAR-LBD.

-

Calculate the IC50 values for the compounds, representing the concentration at which 50% of the tracer is displaced.

-

Cellular Functional Assays

For compounds that demonstrate both transactivation activity and direct binding, further evaluation in relevant cellular models is crucial to assess their physiological effects.

Protocol:

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

-

Induce differentiation by treating confluent cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

-

Compound Treatment:

-

Treat the cells with the test compounds or a known PPARγ agonist (e.g., Rosiglitazone) during the differentiation process.

-

-

Assessment of Differentiation:

-

After 7-10 days, assess adipocyte differentiation by staining the intracellular lipid droplets with Oil Red O.

-

Quantify the staining by extracting the dye and measuring its absorbance at a specific wavelength.

-

Protocol:

-

Cell Culture and Differentiation:

-

Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

-

-

Compound Treatment and Glucose Uptake:

-

Treat the mature adipocytes with the test compounds for 24-48 hours.

-

Stimulate glucose uptake by adding insulin.

-

Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) using a fluorescence plate reader.

-

Structure-Activity Relationship (SAR) Analysis

Systematic derivatization of the this compound scaffold and subsequent biological testing will allow for the elucidation of the structure-activity relationship.

Key Areas for Modification and Expected Outcomes:

| Modification Area | Rationale | Expected Impact on Activity |

| Carboxylic Acid Bioisosteres | To improve pharmacokinetic properties and potentially modulate activity. | Replacement with tetrazoles or other acidic heterocycles may maintain or enhance activity while altering metabolic stability. |

| Substitution on the Phenyl Ring | To probe the hydrophobic pocket of the PPAR LBD and modulate selectivity. | Introduction of different substituents (e.g., alkyl, alkoxy) could enhance affinity and influence isoform selectivity. |

| Stereochemistry of the Cyclobutane Ring | The spatial arrangement of substituents can significantly impact binding. | Separation and testing of stereoisomers may reveal differences in potency and selectivity. |

| Derivatization of the Carboxylic Acid | Conversion to esters or amides can create prodrugs with improved bioavailability. | These derivatives would likely be inactive in in vitro binding assays but may show activity in cell-based assays after metabolic conversion. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PPAR modulators. The scientific rationale for their investigation is soundly based on the established pharmacophore of known PPAR agonists. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of their biological activity. Future research should focus on synthesizing a diverse library of derivatives and employing the outlined assays to identify potent and selective PPAR modulators. Promising lead compounds can then be advanced to in vivo models of metabolic disease for further preclinical evaluation. The insights gained from these studies will contribute to the development of the next generation of therapeutics for metabolic disorders.

References

-

Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. (URL: [Link])

-

Human PPAR-gamma Transcription Factor Activity Assay Kit | RayBiotech. (URL: [Link])

-

Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. (URL: [Link])

-

Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. (URL: [Link])

-

A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists. (URL: [Link])

- EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google P

-

Human PPARγ Reporter Assay Kit - Indigo Biosciences. (URL: [Link])

-

Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit • Catalogue Code: TFAB00153. (URL: [Link])

-

What are the best techniques to measure PPAR gamma activity? - ResearchGate. (URL: [Link])

-

Human Peroxisome Proliferator-Activated Receptor Gamma - Indigo Biosciences. (URL: [Link])

-

Human PPAR-alpha Transcription Factor Activity Assay Kit - RayBiotech. (URL: [Link])

-

Discovery of PPAR Alpha Lipid Pathway Modulators that Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. (URL: [Link])

-

[4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids as agonists of peroxisome proliferator-activated receptors (PPARs). (URL: [Link])

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (URL: [Link])

-

Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists With Potent Antihyperglycemic and Lipid Modulating Activity. (URL: [Link])

-

Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. (URL: [Link])

-

PPAR ALPHA ELISA Kits - Biocompare. (URL: [Link])

-

Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. (URL: [Link])

-

Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. (URL: [Link])

-

Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. (URL: [Link])

-

Synergistic effect of 4-hydroxynonenal and PPAR ligands in controlling human leukemic cell growth and differentiation. (URL: [Link])

-

Pharmacological Utility of PPAR Modulation for Angiogenesis in Cardiovascular Disease. (URL: [Link])

-

The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. (URL: [Link])

-

Structure-activity relationships of dimeric PPAR agonists | Request PDF. (URL: [Link])

-

Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]

1-(4-Chlorophenyl)cyclobutanecarboxylic acid literature review

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclobutanecarboxylic Acid: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

This compound is a halogenated aromatic compound featuring a rigid cyclobutane scaffold. While not extensively studied as a pharmacologically active agent itself, its structural motifs—a carboxylic acid "handle" for derivatization, a cyclobutane core that imparts three-dimensionality, and a chlorophenyl group for hydrophobic interactions—make it a valuable building block for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, and a discussion of standard analytical methods for its characterization. Furthermore, we explore its potential applications as a molecular scaffold for the development of novel chemical entities, offering a forward-looking perspective for researchers in drug development.

Introduction: The Value of Rigid Scaffolds in Drug Design

The development of novel therapeutics often hinges on the exploration of new chemical space. Small molecules incorporating rigid, three-dimensional scaffolds are of particular interest as they can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. The cyclobutane ring, a strained four-membered carbocycle, serves as a valuable bioisostere for other common groups and provides a fixed orientation for appended substituents.

This compound (CAS No. 50921-39-6) is a prime example of a functionalized cyclobutane building block.[1] Its structure is achiral and presents three key features for exploitation in medicinal chemistry:

-

A Quaternary Center: The cyclobutane ring is substituted at the 1-position, creating a quaternary carbon that projects substituents in defined vectors.

-

A Carboxylic Acid Group: This functional group is a versatile handle for chemical modification, most commonly through amide bond formation, to explore structure-activity relationships (SAR).

-

A 4-Chlorophenyl Moiety: This group can engage in hydrophobic and halogen-bonding interactions within protein binding pockets and serves as a common starting point in drug design.

This document serves as a technical resource for researchers, providing critical information on the synthesis, properties, and analytical validation of this compound, thereby enabling its use in discovery programs.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 50921-39-6 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁ClO₂ | [1][4][5] |

| Molecular Weight | 210.66 g/mol | [1][4][5] |

| IUPAC Name | 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid | [2] |

| Melting Point | 80-90 °C | [3] |

| Boiling Point | ~302.5 °C (estimated) | [3] |

| Canonical SMILES | O=C(O)C1(C2=CC=C(Cl)C=C2)CCC1 | [2][5][6] |

| InChIKey | XYSRHOKREWGGFE-UHFFFAOYSA-N | [5][6] |

Synthesis and Purification

The most direct and reliable synthesis of this compound is achieved through the hydrolysis of its corresponding nitrile precursor, 1-(4-chlorophenyl)cyclobutanecarbonitrile.[7] This method is robust, high-yielding, and utilizes common laboratory reagents.

Synthetic Scheme: Nitrile Hydrolysis

The overall transformation involves the conversion of the nitrile group (-C≡N) to a carboxylic acid (-COOH) under strong basic conditions, followed by an acidic workup to protonate the carboxylate salt.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[7]

Materials:

-

1-(4-chlorophenyl)cyclobutanecarbonitrile (precursor)

-

Potassium hydroxide (KOH), 40% w/w aqueous solution

-

Ethylene glycol

-

Diethyl ether

-

Petroleum ether (b.p. 40-60 °C)

-

Hydrochloric acid (HCl), concentrated or 5M

-

Deionized water

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus, separatory funnel, and filtration equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-(4-chlorophenyl)cyclobutanecarbonitrile (e.g., 5.0 g), ethylene glycol (60 mL), and 40% w/w aqueous potassium hydroxide (80 mL).

-

Causality Note: Ethylene glycol is used as a high-boiling point solvent, allowing the reaction to be heated sufficiently to drive the hydrolysis of the sterically hindered nitrile. The high concentration of KOH provides the necessary nucleophilic hydroxide ions.

-

-

Inerting: Flush the apparatus with an inert gas (Argon or Nitrogen) for several minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired (a solvent system like 30% ethyl acetate in hexanes is a good starting point).

-

Cooling and Quenching: After 18 hours, cool the reaction mixture to room temperature and then pour it into a beaker containing ice water (approx. 200 mL).

-

Extraction of Impurities: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL) to remove any unreacted nitrile or non-acidic impurities. Discard the organic layers.

-

Trustworthiness Note: This extraction is a critical purification step. The desired product, being a carboxylate salt at this high pH, remains in the aqueous layer while organic-soluble starting material is removed.

-

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of the carboxylic acid product will form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove residual salts.

-

Drying: Dry the solid product, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C), until a constant weight is achieved.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from petroleum ether (b.p. 40-60 °C) to yield the final product as white needles.[7]

Role and Application as a Medicinal Chemistry Building Block

The true value of this compound lies in its potential as a scaffold for generating libraries of new chemical entities. Its carboxylic acid moiety is a gateway to a vast array of chemical transformations.

Expert Insight: A typical drug discovery campaign would utilize this building block in an amide coupling strategy. By reacting it with a diverse collection of primary and secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC), a library of amides can be rapidly synthesized. Each new "R-group" from the amine explores a different region of the target's binding pocket, allowing for a systematic exploration of the structure-activity relationship. The rigidity of the cyclobutane core ensures that the orientation of the R-group relative to the chlorophenyl ring is constrained, providing clearer SAR data than a more flexible linker would.

Standard Analytical Characterization Protocols

While a certificate of analysis may not be provided by all suppliers[8], a researcher must independently verify the identity and purity of the compound. The following are standard, self-validating protocols for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃, 400 MHz):

-

Expected Aromatic Protons: Two doublets between δ 7.2-7.5 ppm, integrating to 2H each, showing a characteristic AB quartet pattern for a 1,4-disubstituted benzene ring.

-

Expected Cyclobutane Protons: A series of multiplets between δ 1.8-2.8 ppm, integrating to 6H.

-

Expected Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

Expected Carboxylic Carbonyl: One peak > δ 175 ppm.

-

Expected Aromatic Carbons: Four peaks in the δ 125-145 ppm range (two quaternary, two CH).

-

Expected Quaternary Cyclobutane Carbon: One peak around δ 45-55 ppm.

-

Expected Cyclobutane CH₂ Carbons: Two or three distinct peaks in the δ 15-35 ppm range.

-

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in negative ion mode.

-

Expected Ion: The [M-H]⁻ ion should be observed at m/z ≈ 209.0, corresponding to the loss of a proton from the carboxylic acid. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible at m/z 209.0 and 211.0.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess purity.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or TFA) and acetonitrile (with 0.1% formic acid or TFA).

-

Detection: UV detector at 254 nm.

-

-

Result: A pure sample should yield a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion and Future Outlook

This compound represents an accessible yet underexplored building block for medicinal chemistry. Its synthesis is straightforward and high-yielding. While data on its intrinsic biological activity is lacking, its true potential is as a rigid scaffold for the generation of compound libraries aimed at a variety of biological targets. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge required to incorporate this valuable intermediate into their discovery workflows, paving the way for the development of novel, three-dimensional chemical entities.

References

-

PrepChem.com. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Available from: [Link]

-

Arctom Scientific. CAS NO. 50921-39-6 | this compound. Available from: [Link]

-

InfochemsDB. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]

-

Global Substance Registration System (GSRS). 1-(P-CHLOROPHENYL)CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]

-

CAS Common Chemistry. This compound. Available from: [Link]

-

Global Substance Registration System (GSRS). 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. Available from: [Link]

-

Wikipedia. Cyclobutanecarboxylic acid. Available from: [Link]

Sources

- 1. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID | 50921-39-6 [chemicalbook.com]

- 2. This compound 95% | CAS: 50921-39-6 | AChemBlock [achemblock.com]

- 3. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANECARBOXYLIC ACID CAS#: 50921-39-6 [m.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. prepchem.com [prepchem.com]

- 8. 1-(4-CHLOROPHENYL)-1-CYCLOBUTANE-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Versatility of the Chlorophenyl Scaffold: A Technical Guide to Therapeutic Applications

Foreword: The Enduring Relevance of the Chlorophenyl Moiety in Drug Discovery

The incorporation of a chlorophenyl group is a time-honored and remarkably effective strategy in medicinal chemistry. Its presence within a molecular framework can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing binding affinity, metabolic stability, and cell permeability. This guide provides an in-depth technical exploration of the diverse therapeutic applications of chlorophenyl-containing compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed experimental protocols, and synthesize key data to illuminate the path from chemical structure to clinical potential.

I. Anticancer Applications: Targeting the Machinery of Malignancy

The chlorophenyl moiety is a prominent feature in a multitude of anticancer agents, contributing to their efficacy in targeting various hallmarks of cancer. These compounds have demonstrated utility as potent disruptors of cell division, modulators of critical signaling pathways, and inducers of programmed cell death.

A. Inhibition of Tubulin Polymerization: Arresting Mitosis at its Source

Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several chlorophenyl-containing compounds have emerged as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin. This binding event prevents the assembly of microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1][2]

A notable example is a series of novel 5-(4-chlorophenyl)furan derivatives. Compounds within this series have demonstrated potent antitumor activity against leukemia cell lines, with IC50 values in the low nanomolar range, even surpassing the potency of colchicine.[1][2]

| Compound | Target Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (%) | Reference |

| 7c | Leukemia SR | 0.09 | 95.2 | [1][2] |

| 7e | Leukemia SR | 0.05 | 96.0 | [1][2] |

| 11a | Leukemia SR | 0.06 | 96.3 | [1][2] |

| Colchicine | Leukemia SR | >0.1 | Not specified | [1][2] |

This protocol outlines a fluorescence-based method to assess the inhibitory effect of a test compound on tubulin polymerization.

Materials:

-

Purified tubulin protein (>97% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO vehicle)

-

96-well, black, clear-bottom plates

-

Fluorometer with excitation/emission wavelengths suitable for the chosen reporter.

Procedure:

-

Preparation: Prepare a stock solution of the test compound and serial dilutions in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Mixture: On ice, prepare a reaction mixture containing tubulin protein (e.g., 3 mg/mL) and GTP (1 mM) in general tubulin buffer.

-

Plate Setup: Add the test compound dilutions, positive control, and negative control to the wells of the 96-well plate.

-

Initiation: Add the tubulin/GTP reaction mixture to each well to initiate the polymerization reaction.

-

Incubation and Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

B. Kinase Inhibition: Disrupting Oncogenic Signaling Cascades

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer. The chlorophenyl group has been identified as a key pharmacophore in the design of potent and selective kinase inhibitors. Its ability to form favorable interactions within the ATP-binding pocket of various kinases makes it a valuable component in targeted cancer therapies.

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. O-chlorophenyl substituted pyrimidines have been developed as exceptionally potent inhibitors of Aurora A kinase, with IC50 values in the low nanomolar range.[3] X-ray crystallography studies have revealed that these compounds can bind to the kinase in either a DFG-in or DFG-out conformation, highlighting the versatility of the chlorophenyl scaffold in adapting to different conformational states of the kinase active site.[3]

The PI3K/AKT signaling pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is common in many cancers. N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as inhibitors of AKT2/PKBβ.[4] These compounds have demonstrated anti-glioma activity in vitro, inhibiting the formation of neurospheres in primary patient-derived glioma stem cells.[4]

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate peptide

-

ATP (Adenosine-5'-triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

In a 96-well plate, add the test compound dilutions or DMSO control.

-

Add the purified kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the substrate and ATP.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

C. Induction of Apoptosis: Triggering Programmed Cell Death

Apoptosis is a natural and essential process of programmed cell death that is often dysregulated in cancer. Many chlorophenyl-containing compounds exert their anticancer effects by inducing apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

For instance, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide, has been shown to induce apoptosis in breast cancer cell lines.[5] This compound triggers the intrinsic apoptotic pathway, characterized by increased mitochondrial membrane permeability and the generation of reactive oxygen species (ROS).[5]

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Materials:

-

Cells to be assayed

-

Apoptosis-inducing agent (positive control)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Treat cells with the test compound for the desired time. Include untreated and positive control groups.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Caption: Anticancer mechanisms of chlorophenyl compounds.

II. Antimicrobial and Antifungal Applications: Combating Infectious Diseases

The chlorophenyl scaffold is also a key component in the development of novel antimicrobial and antifungal agents, addressing the growing challenge of drug resistance.

A. Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of chlorophenyl-containing compounds against both Gram-positive and Gram-negative bacteria. For example, N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives have shown moderate to good inhibitory activity against various bacterial strains.[1] Similarly, 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives have exhibited activity against Gram-positive bacteria.[2] The mechanism of action for these compounds is often multifaceted, potentially involving the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

B. Antifungal Activity

Chlorophenyl derivatives have also shown promise as antifungal agents. For instance, certain 1,3-oxazole derivatives containing a chlorophenyl group have demonstrated activity against Candida albicans.[2] The antifungal mechanism of such compounds can involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and cell death.[6][7][8]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

-

Test compound (dissolved in a suitable solvent)

-

Standard antimicrobial agent (positive control)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for antimicrobial susceptibility testing.

III. Antiviral Applications: A Frontier in Infectious Disease Research

The exploration of chlorophenyl compounds as antiviral agents is an emerging and promising area of research. Several studies have reported the antiviral activity of these compounds against a range of human pathogenic viruses.

For example, 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for their antiviral properties. One derivative, 3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)-quinazoline-4(3H)-one, demonstrated inhibitory activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), and Vaccinia virus.[9] Additionally, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have shown activity against the Tobacco Mosaic Virus (TMV).[10][11] The mechanisms of antiviral action are likely diverse and may involve the inhibition of viral entry, replication, or assembly. Further research is needed to fully elucidate the molecular targets of these compounds.

IV. Anti-inflammatory Applications: Modulating the Inflammatory Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Chlorophenyl-containing compounds have demonstrated significant anti-inflammatory potential through various mechanisms.

A. Modulation of Pro-inflammatory Cytokines

Certain chlorophenyl derivatives have been shown to modulate the production of inflammatory cytokines. For example, m-chlorophenylpiperazine (m-CPP) has been found to decrease the production of nitric oxide, tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated microglia and astrocyte cultures.[12] This effect is mediated, at least in part, through the inhibition of nuclear factor-kappa B (NF-κB) activation and the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[12] Another example is 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which has been shown to reduce paw edema in a carrageenan-induced inflammation model and decrease serum levels of TNF-α.[3][4][13]

B. Cyclooxygenase (COX) Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some chlorophenyl-containing compounds have been investigated as potential COX inhibitors. For instance, SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole), a structural analog of celecoxib, is a selective COX-1 inhibitor.[14][15] Interestingly, some studies suggest that the anti-inflammatory and anticancer effects of certain chlorophenyl compounds may be independent of their COX inhibitory activity, indicating the involvement of other molecular targets.[14][15][16]

This protocol outlines a method for assessing the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in a suitable solvent)

-

Standard COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

-

96-well plates

-

Plate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare dilutions of the COX enzymes and the test compound in the assay buffer.

-

Plate Setup: Add the test compound dilutions, standard inhibitors, and controls to the wells of the 96-well plate.

-

Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

V. Conclusion and Future Directions

The chlorophenyl moiety continues to be a cornerstone of modern drug discovery, contributing to the development of therapeutic agents across a wide spectrum of diseases. Its versatility in modulating biological activity makes it a privileged scaffold for medicinal chemists. This guide has provided a comprehensive overview of the therapeutic applications of chlorophenyl compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The detailed experimental protocols and synthesized data offer a valuable resource for researchers in the field.

Future research should continue to explore the vast chemical space of chlorophenyl-containing molecules. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the design of next-generation therapeutics with improved efficacy and safety profiles. The integration of computational modeling with traditional experimental approaches will undoubtedly accelerate the discovery and development of novel chlorophenyl-based drugs to address unmet medical needs.

References

-

Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. (2018). Future Medicinal Chemistry. [Link]

-

Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (2018). Future Med Chem. [Link]

-

Development of o-chlorophenyl substituted pyrimidines as exceptionally potent aurora kinase inhibitors. (2012). Journal of Medicinal Chemistry. [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). StatPearls. [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals. [Link]

-

Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2025). ResearchGate. [Link]

-

Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. (n.d.). PubMed. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

-

Synthesis, antiviral and cytotoxic investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. (n.d.). ResearchGate. [Link]

-

Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. (2010). Molecules. [Link]

-